4-Bromo-2-difluoromethoxy-6-nitrotoluene
Overview
Description
4-Bromo-2-difluoromethoxy-6-nitrotoluene is a chemical compound with the molecular formula C8H6BrF2NO3 and a molecular weight of 282.04 g/mol. This compound has been the subject of extensive research in various fields, including material science, medicinal chemistry, and pesticide development.
Preparation Methods
The synthesis of 4-Bromo-2-difluoromethoxy-6-nitrotoluene involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of a difluoromethoxy-substituted aromatic ring, followed by nitration and methylation reactions. The specific conditions for these reactions typically include the use of bromine (Br2) and iron(III) bromide (FeBr3) for bromination, nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, and methyl chloride (CH3Cl) with aluminum chloride (AlCl3) for methylation .
Chemical Reactions Analysis
4-Bromo-2-difluoromethoxy-6-nitrotoluene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidizing conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
4-Bromo-2-difluoromethoxy-6-nitrotoluene has a wide range of applications in scientific research:
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: This compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.
Pesticide Development: It is used in the formulation of pesticides due to its ability to interact with biological targets in pests.
Mechanism of Action
The mechanism of action of 4-Bromo-2-difluoromethoxy-6-nitrotoluene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to penetrate biological membranes.
Comparison with Similar Compounds
4-Bromo-2-difluoromethoxy-6-nitrotoluene can be compared with other similar compounds, such as:
4-Bromo-2-fluoro-6-nitrotoluene: This compound has a similar structure but with a single fluorine atom instead of two. It exhibits different reactivity and biological activity due to the difference in fluorine substitution.
4-Bromo-2-difluoromethoxy-3-nitrotoluene: This isomer has the nitro group in a different position, leading to variations in its chemical and biological properties.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
5-bromo-1-(difluoromethoxy)-2-methyl-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-6(12(13)14)2-5(9)3-7(4)15-8(10)11/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZQITYZTMDNBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC(F)F)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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